molecular formula C21H19F3N4O3S B11578819 2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(pyridin-3-ylmethyl)acetamide

2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B11578819
M. Wt: 464.5 g/mol
InChI Key: MABNFNAKVQYAPQ-UHFFFAOYSA-N
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Description

2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(pyridin-3-ylmethyl)acetamide is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a trifluoromethyl group and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(pyridin-3-ylmethyl)acetamide typically involves multiple steps, starting with the preparation of the pyrimidine core. The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 3,4-dimethoxybenzaldehyde and trifluoromethylpyrimidine derivatives. The sulfanyl group is then introduced via a nucleophilic substitution reaction, followed by the attachment of the pyridin-3-ylmethyl group through an acylation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(pyridin-3-ylmethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases or interfere with signaling pathways involved in cell proliferation and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(pyridin-3-ylmethyl)acetamide lies in its specific structural features, such as the trifluoromethyl group and the combination of pyrimidine and pyridine rings. These features contribute to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C21H19F3N4O3S

Molecular Weight

464.5 g/mol

IUPAC Name

2-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-(pyridin-3-ylmethyl)acetamide

InChI

InChI=1S/C21H19F3N4O3S/c1-30-16-6-5-14(8-17(16)31-2)15-9-18(21(22,23)24)28-20(27-15)32-12-19(29)26-11-13-4-3-7-25-10-13/h3-10H,11-12H2,1-2H3,(H,26,29)

InChI Key

MABNFNAKVQYAPQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NC(=N2)SCC(=O)NCC3=CN=CC=C3)C(F)(F)F)OC

Origin of Product

United States

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